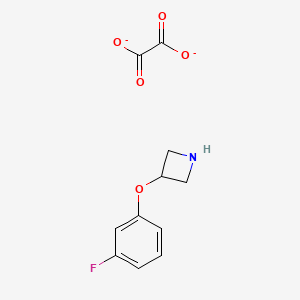

3-(3-Fluorophenoxy)azetidine;oxalate

Description

Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in both organic synthesis and medicinal chemistry. nih.govrsc.orgrsc.org The reactivity of the azetidine ring is primarily driven by a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive and less stable aziridines and the more stable and less reactive pyrrolidines, affording azetidines a unique combination of stability for handling and tunable reactivity under specific conditions. nih.govrsc.orgrsc.org

The utility of azetidines in synthetic chemistry is vast. They can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, making them versatile synthons for the construction of more complex nitrogen-containing molecules. researchgate.net For instance, the reduction of β-lactams (azetidin-2-ones) is a common method for accessing the azetidine core. nih.gov More recent synthetic advancements include palladium-catalyzed intramolecular C-H amination and copper-catalyzed photoinduced radical cyclization of ynamides to furnish the azetidine ring. nih.gov These methods have expanded the accessibility of diversely functionalized azetidines, including those with substituents at the 3-position, which is critical for modulating the properties of the molecule. nih.gov

The incorporation of the azetidine motif can impart desirable physicochemical properties to a molecule. nih.gov Their rigid structure can help in controlling the conformation of a molecule, which is a key aspect of rational drug design. Furthermore, azetidine-containing compounds have been found in a number of natural products and pharmacologically important synthetic molecules. frontiersin.org

Significance of Fluorine Substitution in the Design of Organic Molecules for Research

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. arkat-usa.org Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allows it to replace hydrogen without significantly altering the molecule's size. nih.gov This substitution, however, can lead to profound changes in the electronic and metabolic properties of the molecule.

One of the key benefits of fluorination is the increased metabolic stability of the compound. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. nih.gov This can lead to improved bioavailability and a longer duration of action.

Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups through inductive effects, which can in turn affect a molecule's binding affinity to its biological target. researchgate.net Fluorine substitution can also modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The introduction of fluorine can alter the dipole moment of a molecule, potentially leading to stronger interactions with protein targets. researchgate.net

The strategic placement of fluorine can influence molecular conformation and membrane permeability. arkat-usa.orgresearchgate.net These modifications are crucial in the design of molecules intended for specific biological applications, including as imaging agents, where fluorinated compounds have shown significant utility. researchgate.net

Historical Development of Phenoxy-Substituted Azetidines in Chemical Literature

The synthesis of substituted azetidines has been a long-standing challenge in organic chemistry, with many early methods suffering from low yields and limited functional group tolerance. researchgate.net The development of synthetic routes to phenoxy-substituted azetidines is intertwined with the broader progress in azetidine synthesis.

Early methods for constructing the azetidine ring often relied on the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net While conceptually straightforward, these reactions often required harsh basic conditions, which could be incompatible with sensitive functional groups like a phenoxy ether.

A significant advancement in the synthesis of functionalized azetidines came with the development of methods that allowed for the introduction of substituents at the 3-position. One common strategy involves the use of a pre-functionalized starting material, such as N-Boc-azetidin-3-one. This ketone can then undergo various reactions to introduce the desired substituent. For instance, a Horner-Wadsworth-Emmons reaction can be used to form an exocyclic double bond, which can then be subjected to further transformations. nih.gov Aza-Michael additions to such activated alkenes have been employed to introduce nitrogen-based nucleophiles. nih.gov

The direct introduction of a phenoxy group onto the azetidine ring can be achieved through nucleophilic substitution reactions. For example, a suitable leaving group at the 3-position of the azetidine ring can be displaced by a phenoxide nucleophile. The synthesis of 3-fluoroazetidines has been accomplished through methods like the regioselective bromofluorination of N-alkenylimines followed by reduction and intramolecular cyclization. arkat-usa.org The synthesis of more complex molecules containing a phenoxy moiety, such as 3-phenoxybenzoic acid derivatives, has also been explored, providing a basis for the synthesis of related structures. researchgate.net

Overview of Research Challenges and Opportunities Pertaining to the Synthesis and Reactivity of the Compound

The synthesis and reactivity of 3-(3-Fluorophenoxy)azetidine (B10085) present both challenges and opportunities for chemical research.

Research Challenges:

Ring Strain and Reactivity: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, which can be a challenge during synthesis and handling. rsc.orgrsc.org The choice of reagents and reaction conditions is critical to avoid undesired side reactions.

Regioselectivity: Achieving selective functionalization at the 3-position of the azetidine ring can be difficult. nih.gov In the case of unsymmetrical phenoxy groups or further reactions on the azetidine ring, controlling regioselectivity is a significant synthetic hurdle.

Stereocontrol: For chiral derivatives of 3-(3-Fluorophenoxy)azetidine, controlling the stereochemistry at the C3-position is a major challenge. Developing stereoselective synthetic methods is an ongoing area of research.

Functional Group Tolerance: Many traditional methods for azetidine synthesis employ harsh conditions that are not compatible with a wide range of functional groups. researchgate.net Developing milder and more tolerant synthetic routes is crucial for accessing a diverse range of derivatives. For instance, the basicity of the azetidine nitrogen can interfere with Lewis acid-catalyzed reactions. nih.gov

Research Opportunities:

Novel Synthetic Methodologies: The challenges associated with synthesizing substituted azetidines create opportunities for the development of new and more efficient synthetic methods. This includes the exploration of novel catalysts and reaction pathways, such as photoredox catalysis and C-H activation strategies. rsc.org

Medicinal Chemistry Scaffolds: The combination of the rigid azetidine scaffold and the electronically modifying fluorophenoxy group makes 3-(3-Fluorophenoxy)azetidine an attractive starting point for the design of new bioactive molecules. frontiersin.org The azetidine can serve as a bioisostere for other common cyclic amines, potentially leading to improved pharmacological profiles.

Probing Biological Systems: The unique properties of this compound can be exploited to create chemical probes for studying biological processes. The fluorine atom can serve as a handle for ¹⁹F NMR studies, providing insights into the molecule's interactions with its biological targets.

Materials Science: The incorporation of the fluorophenoxy azetidine moiety into polymers or other materials could lead to novel properties, such as altered thermal stability or surface characteristics.

Properties

CAS No. |

132924-40-4 |

|---|---|

Molecular Formula |

C11H10FNO5-2 |

Molecular Weight |

255.201 |

IUPAC Name |

3-(3-fluorophenoxy)azetidine;oxalate |

InChI |

InChI=1S/C9H10FNO.C2H2O4/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;3-1(4)2(5)6/h1-4,9,11H,5-6H2;(H,3,4)(H,5,6)/p-2 |

InChI Key |

AGNSXPQTRUBVSG-UHFFFAOYSA-L |

SMILES |

C1C(CN1)OC2=CC(=CC=C2)F.C(=O)(C(=O)[O-])[O-] |

Synonyms |

3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Fluorophenoxy Azetidine;oxalate

Retrosynthetic Analysis of the 3-(3-Fluorophenoxy)azetidine (B10085) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of the 3-(3-fluorophenoxy)azetidine core. The primary disconnection strategies involve cleaving the key bonds of the target molecule to identify simpler, more readily available starting materials.

Two principal disconnections are considered for the 3-(3-fluorophenoxy)azetidine scaffold:

C-O Bond Disconnection: The ether linkage between the azetidine (B1206935) ring and the fluorophenyl group can be disconnected. This leads to two key precursors: a 3-hydroxyazetidine derivative and 3-fluorophenol. This approach is advantageous as it allows for the late-stage introduction of the fluorophenoxy moiety.

Azetidine Ring Disconnection (C-N Bonds): A more fundamental approach involves the disconnection of the four-membered azetidine ring itself. This typically leads to an open-chain precursor, such as a 1,3-difunctionalized propane (B168953) derivative. A common strategy involves identifying a γ-amino alcohol as a key intermediate, which can be cyclized to form the azetidine ring. organic-chemistry.org This method is versatile, allowing for the construction of the ring from acyclic starting materials.

These retrosynthetic pathways guide the development of synthetic routes, highlighting the critical bond formations required to construct the target molecule.

Development and Optimization of Novel Synthetic Pathways to the Compound

The synthesis of substituted azetidines, including the 3-(3-fluorophenoxy)azetidine core, has been the subject of extensive research, leading to a variety of innovative synthetic methods. These pathways focus on efficiently constructing the strained four-membered ring and introducing the desired substituents with high control.

Key strategies that have been developed include:

Cyclization of β-amino alcohols: This classical and robust method involves the conversion of the hydroxyl group of a β-amino alcohol into a good leaving group (e.g., mesylate or tosylate), followed by intramolecular nucleophilic substitution by the amine to close the ring. organic-chemistry.org

Intramolecular Amination: Modern methods leverage palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate to forge the azetidine ring. organic-chemistry.orgrsc.org This C-H activation approach offers a more direct and atom-economical route.

Ring Contraction: N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. organic-chemistry.orgrsc.org This method transforms a five-membered ring into a four-membered one through a sequence of nucleophilic addition and intramolecular cyclization. rsc.org

Intramolecular Aminolysis of Epoxides: Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a direct route to 3-hydroxyazetidine derivatives. nih.govfrontiersin.org

Strain-Release Approaches: Highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) can react with a variety of reagents in strain-release-driven processes to yield densely functionalized azetidines. organic-chemistry.orgresearchgate.net

Strategies for Ring Formation (e.g., [2+2] Cycloadditions, Intramolecular Aminolysis, Strain-Release Homologation)

The formation of the azetidine ring is the cornerstone of the synthesis. Several powerful strategies have been refined for this purpose.

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is an efficient method for assembling the azetidine core. nih.gov The reaction can proceed through either a singlet or a longer-lived triplet excited state of the imine, with the latter often occurring via a stepwise mechanism involving a 1,4-biradical intermediate. nih.gov This approach allows for the rapid construction of functionalized azetidines from simple precursors. rsc.orgnih.gov

Intramolecular Aminolysis: A highly effective and regioselective method involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction proceeds via a C3-selective attack of the amine on the epoxide, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov The process is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org

Strain-Release Homologation: The inherent ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for azetidine synthesis. researchgate.net Aggarwal and coworkers have demonstrated a strain-release homologation of boronic esters using lithiated aziridines that rearrange to azabicyclo[1.1.0]butane intermediates, which are then trapped to form azetidines. rsc.org Another strategy involves a photocatalytic radical process where sulfonyl and iminyl radicals are intercepted by ABBs to provide difunctionalized azetidines in a single step. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches for Azetidine Derivatives

Achieving stereocontrol is critical, particularly for compounds intended for biological applications. Several methods have been developed to synthesize enantiomerically pure or enriched azetidine derivatives.

Asymmetric Catalysis: Metal-catalyzed asymmetric hydrogenation is a powerful tool. For instance, unsaturated azetidine carboxylic acid precursors can be reduced using chiral ruthenium or palladium complexes to yield enantioenriched azetidinyl carboxylic acids. acs.org Copper-catalyzed asymmetric boryl allylation of azetines has also been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity by installing both a boryl and an allyl group across the double bond. acs.org

Use of Chiral Auxiliaries: Chiral auxiliaries can direct the stereochemical outcome of a reaction. A flexible synthesis of chiral azetidin-3-ones utilizes (R)-t-butanesulfinamide as a chiral auxiliary. nih.gov This allows for the preparation of N-propargylsulfonamides which then undergo a gold-catalyzed oxidative cyclization to form the azetidin-3-one (B1332698) with excellent enantiomeric excess (>98% e.e.). nih.gov Similarly, the synthesis of azetidine-2-phosphonates has been achieved stereoselectively using chiral amines derived from (S)-N-benzyl phenylglycinol. nih.gov

Exploration of Green Chemistry Principles in the Synthesis of the Compound

Modern synthetic chemistry increasingly emphasizes sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances.

The synthesis of 3-(3-fluorophenoxy)azetidine can incorporate several green chemistry principles:

Catalysis: The use of catalytic methods, such as the La(OTf)₃-catalyzed aminolysis frontiersin.org or palladium-catalyzed C-H amination, rsc.org is superior to the use of stoichiometric reagents. Catalysts increase reaction efficiency and reduce waste.

Atom Economy: Synthetic routes like [2+2] cycloadditions are inherently atom-economical as all atoms of the reactants are incorporated into the product. nih.gov

Use of Safer Solvents and Reagents: Green chemistry encourages replacing hazardous reagents and solvents. For example, developing syntheses that avoid carcinogenic solvents like benzene (B151609) in favor of safer alternatives is a key goal. youtube.com The use of microwave irradiation to drive reactions can also reduce reaction times and energy consumption. organic-chemistry.org

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure, when possible, reduces the energy demands of the synthesis. The development of highly active catalysts can facilitate lower reaction temperatures.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of any synthetic pathway, systematic optimization of reaction conditions is essential. This process involves varying parameters such as catalyst, solvent, temperature, and reactant concentrations to achieve the highest possible yield and selectivity.

For a reaction like the La(OTf)₃-catalyzed intramolecular aminolysis of an epoxy amine to form a 3-hydroxyazetidine intermediate, a typical optimization process would be undertaken. frontiersin.org

Table 1: Illustrative Optimization for Azetidine Formation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | La(OTf)₃ (5) | CH₂Cl₂ | Reflux | Incomplete |

| 2 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | 80 | 75 |

| 3 | Yb(OTf)₃ (5) | (CH₂Cl)₂ | 80 | 88 |

| 4 | La(OTf)₃ (5) | (CH₂Cl)₂ | 80 | 95 |

| 5 | La(OTf)₃ (2) | (CH₂Cl)₂ | 80 | 93 |

| 6 | La(OTf)₃ (5) | Toluene | 80 | 60 |

| 7 | La(OTf)₃ (5) | MeCN | 80 | 45 |

This table is a representative example based on optimization studies for azetidine synthesis. frontiersin.org

Similarly, in the gold-catalyzed oxidative cyclization to form azetidin-3-ones, various oxidants, additives, and gold catalysts would be screened to find the optimal combination. nih.gov This empirical process is crucial for transitioning a synthetic route from a laboratory curiosity to a practical and scalable method. researchgate.net

Purification Techniques for Research-Grade 3-(3-Fluorophenoxy)azetidine;oxalate (B1200264)

Obtaining the final compound in high purity is critical for research and development. The purification strategy for 3-(3-fluorophenoxy)azetidine;oxalate involves multiple steps.

Workup and Extraction: After the final synthetic step, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent. nih.gov

Chromatography: The crude free base, 3-(3-fluorophenoxy)azetidine, is often purified by column chromatography on silica (B1680970) gel. nih.govarkat-usa.org This technique separates the target compound from unreacted starting materials and byproducts based on polarity.

Salt Formation and Crystallization: For research-grade material, the purified free base is converted into a salt, such as the oxalate or hydrochloride. uni.lu This is achieved by reacting the amine with a stoichiometric amount of oxalic acid (for the oxalate) in a suitable solvent like isopropanol (B130326) or ethanol (B145695). The resulting salt is typically a stable, crystalline solid that is less soluble than the free base, allowing it to be isolated by filtration and purified further by recrystallization. This process is highly effective at removing final traces of impurities, yielding material of >99% purity.

Formation and Crystallization of the Oxalate Salt for Enhanced Handling and Purity

The conversion of the free base of 3-(3-Fluorophenoxy)azetidine to its oxalate salt is a critical step in the purification process, yielding a stable, crystalline solid that is easier to handle and store than the often-oily free base. This process enhances the purity of the final compound by selectively crystallizing the desired salt from a solution containing impurities. The formation of the oxalate salt is achieved by reacting the free base with oxalic acid, typically in a suitable solvent system. Subsequent recrystallization further refines the product to meet stringent purity requirements.

The procedure for forming and crystallizing the oxalate salt can be detailed in a multi-step process that begins with the dissolution of the crude 3-(3-Fluorophenoxy)azetidine free base. A suitable solvent for this step is one that readily dissolves the amine base. Following this, a solution of oxalic acid is added to initiate the salt formation, which precipitates out of the solution.

Detailed Research Findings

The choice of solvent is paramount for achieving high yield and purity. Solvents such as isopropanol (IPA) and acetone (B3395972) have been noted for their utility in the formation of amine oxalate salts. For instance, a general method involves dissolving the amine free base in approximately five volumes of dry isopropanol. A stoichiometric equivalent of anhydrous oxalic acid, also dissolved in isopropanol, is then added dropwise to the amine solution. In instances where immediate precipitation does not occur, the addition of a less polar co-solvent, such as diethyl ether, can induce the formation of a solid. The resulting precipitate is then collected, typically through vacuum filtration.

Recrystallization is a subsequent, essential step for removing any remaining impurities, including residual oxalic acid. A common technique involves dissolving the crude oxalate salt in a minimal amount of a hot solvent, such as ethanol or an isopropanol/ether mixture, and then allowing it to cool slowly. This slow cooling process encourages the formation of well-defined, pure crystals, leaving impurities in the mother liquor. The purified crystals are then collected by filtration, washed with a cold solvent to remove any adhering mother liquor, and dried under vacuum to yield the final, high-purity this compound.

The efficiency of this process is reflected in the recovery yields, which can range from 60% to 95% depending on the specific conditions and the purity of the starting material. The melting point of the resulting oxalate salt serves as a key indicator of its purity, with a sharp and defined melting range being characteristic of a pure compound.

Interactive Data Tables

Below are interactive tables that summarize the typical parameters and outcomes of the oxalate salt formation and crystallization process.

Table 1: Parameters for Oxalate Salt Formation

| Parameter | Value | Details |

| Amine Substrate | 3-(3-Fluorophenoxy)azetidine | The free base form of the target compound. |

| Acid | Oxalic Acid (anhydrous or dihydrate) | Typically used in a 1:1 molar ratio with the amine. |

| Primary Solvent | Isopropanol (IPA) or Acetone | Used to dissolve the amine free base and oxalic acid. |

| Co-solvent (optional) | Diethyl Ether | Added to induce precipitation if the salt is soluble in the primary solvent. |

| Temperature | Room Temperature | The initial reaction is often carried out at ambient temperature. |

| Stirring Time | 1-2 hours | To ensure complete salt formation. |

Table 2: Crystallization and Purification Data

Comprehensive Spectroscopic and Structural Characterization of 3 3 Fluorophenoxy Azetidine;oxalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 3-(3-Fluorophenoxy)azetidine (B10085);oxalate (B1200264), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecule's connectivity, conformation, and the electronic environment of its constituent atoms.

The ¹H and ¹³C NMR spectra provide the primary evidence for the carbon-hydrogen framework of the 3-(3-Fluorophenoxy)azetidine cation and confirm the presence of the oxalate counter-ion.

In the ¹H NMR spectrum, the protons of the azetidine (B1206935) ring are expected to appear as complex multiplets in the aliphatic region, typically between 3.5 and 5.0 ppm, due to proton-proton coupling and the conformational constraints of the four-membered ring. The methine proton at the C3 position, being attached to the oxygen atom, would likely resonate further downfield. The aromatic protons of the 3-fluorophenoxy group would appear in the aromatic region (approximately 6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and ether substituents. The N-H proton of the azetidinium cation is expected to be a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The azetidine ring carbons would resonate in the aliphatic region, with the C3 carbon, bonded to the electronegative oxygen, appearing at a higher chemical shift compared to the C2 and C4 carbons. The carbons of the 3-fluorophenyl ring would be observed in the aromatic region (around 100-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings. The presence of the oxalate counter-ion is confirmed by a signal in the downfield region of the spectrum, typically around 160-170 ppm, corresponding to the two equivalent carboxylate carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(3-Fluorophenoxy)azetidine;oxalate Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are in Hz.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| Azetidine CH₂ (C2, C4) | ~3.8 - 4.2 (m) | ~50 - 55 | Protons on C2/C4 correlate to their respective carbons in an HSQC experiment. |

| Azetidine CH (C3) | ~4.8 - 5.2 (m) | ~70 - 75 | Proton on C3 correlates to the C3 carbon in an HSQC experiment. |

| Azetidine NH₂⁺ | Broad, variable | - | Not typically observed in ¹³C NMR. |

| Aromatic CHs | ~6.7 - 7.4 (m) | ~105 - 131 | Aromatic protons correlate to their respective carbons in an HSQC experiment. |

| Aromatic C-F | - | ~161 - 164 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine shows a large C-F coupling. |

| Aromatic C-O | - | ~157 - 160 | The carbon attached to the ether oxygen. |

| Oxalate C=O | - | ~162 - 166 | Signal for the oxalate counter-ion. |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. rsc.org For 3-(3-Fluorophenoxy)azetidine, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically a triplet of doublets or a doublet of triplets, depending on the relative magnitudes of the ³JHF and ⁴JHF coupling constants). This provides further confirmation of the substitution pattern on the aromatic ring.

Two-dimensional NMR techniques are indispensable for the complete structural assignment of this compound. frontiersin.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the azetidine ring and within the aromatic system, confirming the spin systems present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is valuable for determining the preferred conformation of the azetidine ring and the spatial relationship between the azetidine and the fluorophenoxy moieties.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the mass and molecular formula of a compound and can be used to deduce structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS analysis would be performed on the 3-(3-Fluorophenoxy)azetidine cation. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₉H₁₁FNO⁺ to confirm its composition. uni.lu The oxalate anion (C₂O₄²⁻) would typically not be observed in positive ion mode ESI-MS.

Table 2: Predicted HRMS Data for the 3-(3-Fluorophenoxy)azetidine Cation

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted Adducts [M+H]⁺ (m/z) |

| 3-(3-Fluorophenoxy)azetidine | C₉H₁₀FNO | 167.0746 | 168.0819 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the precursor ion's structure and can be used to confirm the identity of substructures within the molecule.

For the 3-(3-Fluorophenoxy)azetidinium ion ([M+H]⁺ at m/z 168.08), a plausible fragmentation pathway would involve the initial cleavage of the ether bond or fragmentation of the azetidine ring. Common fragmentation pathways for similar structures often involve the loss of small neutral molecules. miamioh.edu

A likely fragmentation pathway could involve:

Cleavage of the C-O bond connecting the azetidine and the phenyl ring, leading to fragments corresponding to the fluorophenoxy radical and the azetidine cation, or vice-versa.

Ring-opening of the azetidine moiety, followed by loss of small neutral molecules like ethene (C₂H₄).

Fragmentation of the fluorophenyl ring, though this is generally less favorable.

The analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure of the 3-(3-Fluorophenoxy)azetidine cation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structure. For the salt this compound, these methods are invaluable for identifying its constituent functional groups and probing the non-covalent interactions, such as hydrogen bonding, that define its solid-state structure.

In the formation of the oxalate salt, the azetidine nitrogen atom is protonated to form an azetidinium cation, and oxalic acid is deprotonated to form the oxalate anion. This ionic character significantly influences the vibrational spectra. A key feature in the IR spectrum is a very broad and strong absorption band typically observed in the 3200–2500 cm⁻¹ region. This band arises from the N-H⁺ stretching vibration of the azetidinium cation, with its breadth being a clear indicator of strong hydrogen bonding with the oxalate anion.

The oxalate counterion presents characteristic vibrations for its carboxylate groups. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ groups are particularly informative and are expected to appear as strong bands in the IR spectrum. The phenoxy and fluoro-substituted aromatic portions of the molecule also give rise to distinct signals, such as C-O and C-F stretching vibrations.

A summary of expected characteristic vibrational frequencies is provided in Table 3.3.

Table 3.3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Interaction | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Azetidinium Cation | N-H⁺ Stretch (H-bonded) | 3200 - 2500 (broad) | IR |

| Azetidinium Cation | N-H Bend | 1650 - 1580 | IR |

| Oxalate Anion | C=O Asymmetric Stretch (νₐₛ COO⁻) | ~1720 - 1680 | IR (strong) |

| Oxalate Anion | C-O Symmetric Stretch (νₛ COO⁻) | ~1450 - 1360 | IR (strong) |

| Ether Linkage | Ar-O-C Stretch | 1260 - 1180 | IR |

| Fluoroaromatic Group | C-F Stretch | 1250 - 1000 | IR (strong) |

Note: The values in this table are representative and based on data for analogous functional groups and salts. The precise peak positions for this compound would require experimental measurement.

The four-membered azetidine ring possesses characteristic vibrational modes, though they can be coupled with other vibrations in the molecule. The C-N stretching vibrations within the ring are typically found in the 1220–1020 cm⁻¹ region of the spectrum. Additionally, CH₂ scissoring (~1470 cm⁻¹), wagging (~1350 cm⁻¹), and twisting (~1250 cm⁻¹) modes associated with the ring's methylene (B1212753) groups contribute to the fingerprint region of the spectrum. The puckered nature of the azetidine ring can also result in specific ring deformation and breathing modes at lower frequencies. Upon protonation to the azetidinium ion, shifts in the positions and intensities of these bands are expected due to changes in bond strengths and local symmetry.

The interaction between the azetidinium cation and the oxalate anion is primarily a strong ionic attraction coupled with a network of hydrogen bonds. The most significant of these is the N-H⁺···O⁻ hydrogen bond, where the protonated nitrogen of the azetidine ring acts as a hydrogen bond donor to the oxygen atoms of the oxalate anion. The aforementioned broadness of the N-H⁺ stretching band in the IR spectrum is direct evidence of this strong interaction. The positions of the oxalate carboxylate stretching vibrations are also sensitive to the hydrogen-bonding environment. The energy difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies can provide insight into the coordination mode of the carboxylate group, distinguishing between monodentate, bidentate chelating, or bridging interactions within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules. As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, the following sections will describe the expected structural features based on the known chemistry of azetidinium salts and oxalates.

An SCXRD analysis would be expected to confirm the ionic nature of the compound, with the azetidine nitrogen being protonated (N⁺) and the oxalic acid being deprotonated (C₂O₄²⁻ or HC₂O₄⁻). The azetidine ring is anticipated to adopt a puckered conformation rather than a planar one, which serves to alleviate the inherent ring strain of the four-membered system.

The geometry of the cation would feature the 3-fluorophenoxy group attached to one of the carbon atoms of the azetidine ring. Bond lengths within the azetidinium cation would be consistent with standard values for C-N⁺, C-C, and C-O single bonds. Similarly, the oxalate anion would exhibit characteristic C-O bond lengths that are intermediate between single and double bonds due to resonance delocalization of the negative charge across the carboxylate groups. The C-C bond of the oxalate moiety is also a key parameter.

Table 3.4.1: Plausible Bond Parameters for this compound

| Parameter | Atom Pair/Trio | Expected Value |

|---|---|---|

| Bond Length | C-N⁺ (Azetidinium) | ~1.49 - 1.52 Å |

| Bond Length | C-O (Ether) | ~1.36 - 1.40 Å |

| Bond Length | C-F (Aromatic) | ~1.34 - 1.37 Å |

| Bond Length | C-O (Oxalate) | ~1.24 - 1.26 Å |

| Bond Angle | C-N⁺-C (Azetidinium) | ~90° |

Note: These are idealized and approximate values based on general crystallographic data for similar fragments. An experimental determination is required for precise values.

The crystal packing of this salt would be dictated by a network of strong intermolecular interactions. The primary and most influential of these would be the hydrogen bonds between the azetidinium N-H⁺ group (donor) and the carboxylate oxygen atoms of the oxalate anion (acceptor). These N-H⁺···O⁻ interactions would likely link the cations and anions into extended one-, two-, or three-dimensional networks, forming chains, sheets, or more complex architectures.

C-H···O interactions: Between the C-H bonds of the azetidine ring or the aromatic ring and the oxalate oxygens.

C-H···F interactions: Involving the fluorine atom as a weak hydrogen bond acceptor.

π-π stacking: Potential stacking interactions between the fluorophenyl rings of adjacent cations.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral synthesis is explored)

The 3-(3-Fluorophenoxy)azetidine molecule is achiral. However, if a synthetic route were to introduce substituents that create a chiral center—for instance, at the C2 or C4 position of the azetidine ring—or if the compound were resolved into enantiomers based on a stable puckered conformation, then chiroptical techniques would become relevant.

Circular Dichroism (CD) spectroscopy is a powerful method for the stereochemical analysis of chiral molecules. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound produce mirror-image CD spectra, making it an excellent tool for distinguishing them. chiralabsxl.com

Should a chiral synthesis of a derivative of 3-(3-Fluorophenoxy)azetidine be undertaken, CD spectroscopy could be used to assign the absolute configuration of the resulting enantiomers. chiralabsxl.com This is often achieved by comparing the experimental CD spectrum to spectra of closely related compounds with known absolute configurations or by comparing it to a spectrum predicted by quantum chemical calculations. chiralabsxl.com The sign (positive or negative) of the observed Cotton effects in the CD spectrum is directly related to the molecule's three-dimensional structure.

Currently, there is no information in the public domain regarding the chiral synthesis or chiroptical analysis of 3-(3-Fluorophenoxy)azetidine or its salts, as the parent compound is not chiral. This section remains hypothetical pending the exploration of chiral derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 3 Fluorophenoxy Azetidine;oxalate

Reactivity Profiles of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered heterocycle whose reactivity is significantly influenced by considerable ring strain. rsc.orgrsc.org While more stable than its three-membered aziridine (B145994) counterpart, this inherent strain allows for unique chemical transformations under specific conditions. rsc.orgrsc.org The small ring size can also provide a rigid scaffold in molecular design. nih.gov

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. youtube.com This nucleophilicity allows it to readily participate in reactions with a variety of electrophiles. youtube.com Common reactions include N-alkylation and N-acylation. youtube.com For instance, the nitrogen can react with alkyl halides or acyl chlorides to form the corresponding N-substituted azetidine derivatives. youtube.com

Conversely, the carbon atoms of the azetidine ring can act as electrophilic sites, particularly when the nitrogen atom is protonated or quaternized. youtube.commagtech.com.cn This activation makes the ring susceptible to attack by nucleophiles, often leading to ring-opening reactions. youtube.commagtech.com.cn

| Reaction Type | Reactant | Description | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide. youtube.com | Quaternary azetidinium salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | The nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of an N-acylazetidine (an amide). youtube.com | N-Amide |

| N-Nitrosation | Nitrous Acid (HNO₂) | Reaction with nitrous acid can lead to the formation of N-nitrosoazetidine. youtube.com | N-Nitrosamine |

| Reaction with Electrophilic Reagents | Acid (e.g., HCl) | Protonation of the nitrogen makes the ring carbons more electrophilic and susceptible to attack by the counter-ion, potentially leading to ring-opening. youtube.com | Ring-opened halo-amine |

Ring-opening reactions are a characteristic feature of azetidine chemistry, driven by the release of inherent ring strain. rsc.orgbeilstein-journals.org These reactions are a major class of transformations for azetidines and can be initiated by nucleophiles or acids. magtech.com.cnresearchgate.net For the reaction to proceed, the azetidine ring often requires activation, for example, through catalysis with a Lewis acid or by converting the nitrogen into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to electronic effects. magtech.com.cn

The regioselectivity of nucleophilic ring-opening is highly dependent on the substitution pattern of the azetidine ring. magtech.com.cn Nucleophiles generally attack the carbon atom that can best stabilize a positive charge in the transition state, a factor controlled by electronic effects. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn In some cases, acid-mediated intramolecular ring-opening can occur, as seen when a pendant amide group nucleophilically attacks the azetidine ring. nih.gov

Beyond simple ring-opening, azetidines can also undergo ring-expansion reactions. For example, 2,2-disubstituted azetidine carbamates have been shown to undergo a rapid, acid-mediated ring expansion to form six-membered 1,3-oxazinan-2-ones in high yield. researchgate.net

| Transformation | Trigger | Description | Product Type |

|---|---|---|---|

| Nucleophilic Ring-Opening | External Nucleophile (e.g., Azide, Cyanide) | Attack of a nucleophile on a ring carbon, cleaving a C-N bond. Often requires Lewis acid activation. magtech.com.cnresearchgate.net | γ-Substituted Propylamine |

| Acid-Mediated Ring-Opening | Brønsted or Lewis Acid | Protonation/coordination at the nitrogen activates the ring for attack by a weak nucleophile (e.g., a counter-ion). nih.govyoutube.com | Functionalized Amine |

| Ring-Expansion | Acid Catalysis | An intramolecular rearrangement leading to a larger heterocyclic system, such as a 1,3-oxazinan-2-one (B31196) from an azetidine carbamate. researchgate.net | Larger Heterocycle (e.g., Pyrrolidine, 1,3-Oxazinan-2-one) |

Transformations Involving the Fluorophenoxy Moiety

The fluorine atom on the phenoxy group of 3-(3-fluorophenoxy)azetidine (B10085) significantly modulates the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and it therefore exerts a strong electron-withdrawing inductive effect. nih.gov This effect reduces the electron density of the aromatic ring, which has several consequences for reactivity. nih.gov

Firstly, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. nih.gov Secondly, it increases the electron affinity (EA) of the phenoxy group. worktribe.com Studies on fluorinated phenoxy radicals show that the change in EA is largely additive with each fluorine atom added, making the molecule a better electron acceptor. worktribe.com This pKa-lowering effect can also make adjacent acidic groups (like a phenolic hydroxyl, if present) more acidic and nearby basic groups (like amines) less basic. nih.gov This alteration of electronic structure can be achieved with minimal steric impact, as fluorine's van der Waals radius is similar to that of hydrogen. worktribe.com

| Property | Effect of Fluorine Substitution | Consequence |

|---|---|---|

| Electron Density | Decreased on the aromatic ring. nih.gov | Deactivation towards electrophilic aromatic substitution. |

| Electron Affinity (EA) | Increased for the phenoxy moiety. worktribe.com | Enhanced ability to accept an electron; alters redox properties. |

| Acidity/Basicity of Proximal Groups | Increases acidity of nearby acidic groups; decreases basicity of nearby basic groups. nih.gov | Alters the ionization state (pKa) of the molecule at a given pH. |

| Metabolic Stability | Increased resistance to oxidative metabolism at the C-F bond. nih.gov | Blocks sites that might otherwise be susceptible to enzymatic hydroxylation. |

Derivatization of the fluorophenoxy ring in 3-(3-fluorophenoxy)azetidine would typically involve reactions characteristic of halogenated aromatic compounds. While the fluorine atom deactivates the ring towards electrophilic substitution, reactions can still be carried out under specific conditions. Strategies could include further halogenation, nitration, or Friedel-Crafts reactions, although these may require harsh conditions.

A more common strategy for functionalizing electron-deficient aromatic rings is nucleophilic aromatic substitution (SNAr). While a single fluorine atom provides only moderate activation, the introduction of additional strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the fluorine could render the ring susceptible to displacement of the fluoride (B91410) ion by a strong nucleophile. nih.gov

Another approach is metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations could potentially be used if the aromatic ring were further functionalized with a suitable handle, such as a bromine or iodine atom, to introduce new carbon-carbon or carbon-nitrogen bonds.

Mechanistic Investigations of Key Reactions of the Compound

Specific mechanistic studies on 3-(3-fluorophenoxy)azetidine;oxalate (B1200264) are not widely published; however, the mechanisms of its key reactions can be inferred from extensive research on related azetidine systems. rsc.orgresearchgate.netresearchgate.net

A fundamental reaction is the acid-mediated ring-opening of the azetidine core. The mechanism begins with the protonation of the azetidine nitrogen by an acid, forming a reactive azetidinium ion. youtube.com This step significantly increases the electrophilicity of the ring carbons. A nucleophile, which could be the conjugate base of the acid (e.g., a halide ion), then attacks one of the ring carbons. youtube.com DFT calculations and experimental studies on substituted azetidinium ions have provided insight into the regioselectivity of this nucleophilic attack. researchgate.net The attack typically occurs at the carbon that can best accommodate the buildup of positive charge during the SN2-like transition state. For 3-substituted azetidines, attack can occur at either the C2 or C4 position, and the outcome is governed by a combination of steric and electronic factors, including the nature of the substituent at C3. magtech.com.cn Following the nucleophilic attack, the C-N bond cleaves, releasing the ring strain and yielding a stable, ring-opened γ-aminopropyl derivative. youtube.com This process is a cornerstone of azetidine reactivity, driven by the release of the approximately 26 kcal/mol of strain energy inherent to the four-membered ring. rsc.orgrsc.org

Isotopic Labeling Studies for Pathway Elucidation

There is no evidence of isotopic labeling studies having been conducted on 3-(3-Fluorophenoxy)azetidine to elucidate reaction pathways. Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. While this methodology is widely used in mechanistic chemistry, its application to this specific substrate has not been described in available research.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The regioselectivity and stereoselectivity of reactions are fundamental aspects of chemical synthesis, particularly for creating complex molecules with defined three-dimensional structures. For the azetidine ring system, studies have explored stereoselective reactions, such as the NaN3-catalyzed halonitroaldol-type reaction of azetidine-2,3-diones. rsc.org Additionally, gold-catalyzed intermolecular oxidation of alkynes has been developed as a method for the flexible and stereoselective synthesis of azetidin-3-ones. nih.gov

However, specific investigations into the regioselective and stereoselective reactions of 3-(3-Fluorophenoxy)azetidine are absent from the current body of scientific literature. The influence of the 3-fluorophenoxy substituent on the outcome of reactions at other positions of the azetidine ring has not been systematically studied or reported.

Computational and Theoretical Chemistry Studies on 3 3 Fluorophenoxy Azetidine;oxalate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the ground-state properties of a system by focusing on the electron density rather than the complex many-electron wavefunction.

For 3-(3-Fluorophenoxy)azetidine (B10085);oxalate (B1200264), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to achieve a balance between accuracy and computational cost.

Table 1: Predicted Optimized Geometrical Parameters for 3-(3-Fluorophenoxy)azetidinium Cation from DFT Calculations Note: These are hypothetical values for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (azetidine) | 1.50 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-F (aromatic) | 1.35 Å |

| Bond Angle | C-N-C (azetidine) | 90.5° |

| Dihedral Angle | C-O-C-C (ether linkage) | 125.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactivity in chemical reactions.

For the 3-(3-Fluorophenoxy)azetidinium cation, the HOMO is expected to be localized on the electron-rich fluorophenoxy ring, while the LUMO would likely be centered on the azetidinium ring, which is rendered electron-deficient by the positively charged nitrogen atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

The presence of the oxalate anion would also be considered in a comprehensive FMO analysis of the salt. The oxalate's HOMO, being of high energy, would make it a potential electron donor in certain reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-(3-Fluorophenoxy)azetidinium Cation Note: These are hypothetical values for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the fluorophenoxy ring |

| LUMO | -1.2 | Primarily located on the azetidinium ring |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability |

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For 3-(3-Fluorophenoxy)azetidinium;oxalate, the ESP map of the cation would show a significant positive potential around the protonated nitrogen of the azetidine (B1206935) ring, confirming its role as a hydrogen bond donor. The fluorophenoxy group would exhibit a more complex potential distribution, with negative potential around the fluorine and oxygen atoms due to their high electronegativity. The oxalate anion, in contrast, would be characterized by a large, negative electrostatic potential concentrated around its four oxygen atoms, highlighting its role as a strong hydrogen bond acceptor.

Conformational Analysis via Computational Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The azetidine ring in 3-(3-Fluorophenoxy)azetidine is not planar and can exist in puckered conformations. nih.gov The degree of this puckering and the orientation of the 3-fluorophenoxy substituent are key conformational variables. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. This is achieved by systematically changing a specific dihedral angle (for example, the one defining the ring pucker or the orientation of the side chain) and calculating the energy at each step.

The results of a PES scan would reveal the lowest energy conformations of the molecule. For the 3-(3-Fluorophenoxy)azetidinium cation, it is expected that the fluorophenoxy group can adopt either an axial or equatorial position relative to the azetidine ring. The relative energies of these conformers would be influenced by steric hindrance and electronic effects, such as the gauche effect that can be influenced by the presence of fluorine. researchgate.net

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of 3-(3-Fluorophenoxy)azetidine;oxalate in a simulated environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves and changes conformation.

An MD simulation of this compound in an aqueous solution would illustrate the dynamic interactions between the cation, the anion, and the surrounding water molecules. It would show the stability of the ion pair and the dynamics of the hydrogen bonds formed. Such simulations can also reveal the flexibility of the molecule and the timescales of conformational transitions, providing a more complete picture of its behavior in a realistic environment. The interactions within such salt systems are complex, involving competition between ion hydration and dimer formation, which can be elucidated through these simulations. mdpi.com

Prediction and Validation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are crucial for the structural elucidation and characterization of novel compounds like this compound. Density Functional Theory (DFT) is a primary method employed for these predictions.

The process typically involves optimizing the molecular geometry of the compound in a simulated environment, often including a solvent model to better represent experimental conditions. Following geometry optimization, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. nih.govruc.dk This approach calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions allows for the assignment of complex spectra and can aid in confirming the synthesis of the target molecule. ruc.dk

Similarly, computational methods can predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. diva-portal.orgcardiff.ac.uk These calculated frequencies often require scaling to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov The predicted spectrum can help in identifying characteristic functional group vibrations and in understanding the molecule's vibrational modes.

Table 1: Illustrative Example of Predicted Spectroscopic Data for 3-(3-Fluorophenoxy)azetidine

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Azetidine CH₂ (adjacent to N) | 3.8 - 4.2 |

| Azetidine CH (at C3) | 4.9 - 5.3 |

| Aromatic CH | 6.8 - 7.4 |

| ¹³C NMR Chemical Shift (ppm) | |

| Azetidine CH₂ | 55 - 60 |

| Azetidine CH | 70 - 75 |

| Aromatic C-F | 160 - 165 |

| Key IR Frequencies (cm⁻¹) | |

| C-O-C stretch | 1200 - 1250 |

| C-F stretch | 1100 - 1150 |

| N-H stretch (of azetidinium) | 2800 - 3000 |

Note: The data in this table is hypothetical and serves only to illustrate the type of information that would be generated from computational studies. Actual values would be dependent on the specific computational methods and basis sets employed.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into reaction feasibility, kinetics, and selectivity that are often difficult to obtain through experimental means alone.

Free Energy Profiles of Key Reactions

To understand the synthesis of this compound, computational chemists would model the reaction pathway by which it is formed. This involves identifying all relevant intermediates and transition states connecting the reactants to the products. By calculating the Gibbs free energy of each of these species, a free energy profile for the reaction can be constructed.

This profile illustrates the energy changes that occur as the reaction progresses, with the transition states representing the energy barriers that must be overcome. The height of these barriers (the activation energy) is directly related to the reaction rate. By comparing the free energy profiles of different possible pathways, the most likely reaction mechanism can be determined.

Catalytic Mechanism Elucidation (if applicable)

Many synthetic routes for azetidine derivatives involve catalysis. nih.govfrontiersin.orgnih.gov Computational studies are particularly valuable for elucidating the intricate mechanisms of catalytic cycles. For instance, if a metal catalyst is used in the synthesis of 3-(3-Fluorophenoxy)azetidine, computational modeling can be employed to:

Characterize the structure of the active catalytic species.

Model the coordination of reactants to the catalyst.

Identify and calculate the energies of all intermediates and transition states within the catalytic cycle.

Explain the origins of chemo-, regio-, and stereoselectivity observed in the reaction.

For example, in the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, computational studies have been used to suggest that the coordination of the lanthanum (III) ion to the substrate influences the regioselectivity of the ring-opening reaction. nih.govfrontiersin.org Similar studies could be applied to potential synthetic routes for 3-(3-Fluorophenoxy)azetidine to optimize reaction conditions and catalyst selection.

Role of 3 3 Fluorophenoxy Azetidine;oxalate As a Synthetic Intermediate and Building Block in Academic Research

Precursor in Multistep Organic Synthesis

3-(3-Fluorophenoxy)azetidine (B10085) serves as a crucial starting material in multi-step synthetic sequences, enabling the construction of intricate molecular targets. nih.gov The secondary amine of the azetidine (B1206935) ring provides a reactive handle for nucleophilic substitution or addition reactions, allowing for its direct incorporation into a larger molecular framework. This reactivity is a cornerstone of its function as a building block in sequential chemical transformations.

Synthesis of Complex Azetidine-Containing Heterocyclic Systems

A primary application of 3-(3-Fluorophenoxy)azetidine is in the synthesis of complex heterocyclic systems where the azetidine moiety is a key structural component. nih.gov Its role as an intermediate is documented in patents for the creation of novel therapeutic agents. For instance, it has been utilized as a key reactant in the synthesis of advanced amino-heterocyclic compounds, such as those designed as phosphodiesterase 9 (PDE9) inhibitors. google.comgoogle.comgoogle.com In these synthetic pathways, the azetidine derivative is typically reacted with an electrophilic partner to form a new carbon-nitrogen bond, integrating the 3-(3-fluorophenoxy)azetidine unit into a larger, more complex heterocyclic scaffold. The development of such compounds is critical in the search for treatments for neurodegenerative conditions like Alzheimer's disease. google.com

The general synthetic approach often involves the reaction of the secondary amine of 3-(3-fluorophenoxy)azetidine with a suitable electrophile, as illustrated in the preparation of various patented compounds.

| Precursor | Reactant | Resulting Scaffold Type | Reference |

| 3-(3-Fluorophenoxy)azetidine | Heterocyclic halide | Substituted amino-heterocycle | google.com |

| 3-(3-Fluorophenoxy)azetidine | Activated heterocyclic system | PDE9 Inhibitor core | google.com |

Incorporation into Diverse Molecular Architectures for Chemical Libraries

The creation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery and chemical biology. nih.govnih.gov 3-(3-Fluorophenoxy)azetidine is an ideal building block for generating such libraries. Its defined structure and reactive nitrogen atom allow for its systematic incorporation into a variety of molecular scaffolds. Researchers can generate a multitude of analogs by reacting the azetidine with a diverse set of reactants, such as sulfonyl chlorides, isocyanates, and carboxylic acids. uni.lu This strategy facilitates the rapid assembly of a large number of distinct compounds, which can then be screened to identify molecules with desired properties. This approach is exemplified in the development of collections of spirocyclic, fused, and bridged azetidine-based compounds designed for lead discovery. uni.luresearchgate.net

Development of New Methodologies Utilizing the Compound as a Core Scaffold

The unique reactivity of the azetidine ring, driven by its inherent strain (approximately 25.4 kcal/mol), makes it a valuable scaffold for the development of new synthetic methodologies. rsc.orgresearchgate.net While many methods focus on the synthesis of the azetidine ring itself, the use of pre-functionalized azetidines like 3-(3-fluorophenoxy)azetidine as a core scaffold allows chemists to explore novel transformations. frontiersin.orgjmchemsci.com Methodologies can be developed that leverage the azetidine nitrogen's nucleophilicity for subsequent reactions, such as ring-opening or ring-expansion, to access different, highly substituted nitrogen-containing molecules. researchgate.net The presence of the 3-fluorophenoxy group provides a stable substituent that influences the electronic properties and reactivity of the core scaffold during these methodological explorations.

Applications in the Synthesis of Chemical Probes and Tools for Research

Chemical probes are essential tools for interrogating complex systems, often designed with specific functionalities like a reporter group (e.g., a fluorophore) and a reactive group. google.comresearchgate.net 3-Substituted azetidines are increasingly used in the construction of such probes. The strained azetidine ring can enhance the performance of fluorescent dyes by limiting non-radiative decay pathways, leading to brighter and more stable fluorophores. nih.gov

While specific examples detailing the use of 3-(3-Fluorophenoxy)azetidine in published chemical probes are not prevalent, its structural motifs are highly relevant. For example, researchers have synthesized fluorescent purine (B94841) analogs by incorporating 3-substituted azetidines, demonstrating their utility in creating visibly emissive and responsive fluorophores. nih.gov The synthesis of azetidine-substituted fluorescent compounds, such as rhodamine and fluorescein (B123965) derivatives, further highlights the role of this scaffold in creating tools for chemical biology. researchgate.net Given these precedents, 3-(3-Fluorophenoxy)azetidine represents a readily available building block for the modular synthesis of novel chemical probes, where the 3-fluorophenoxy group can be used to fine-tune the probe's properties or interactions.

Utility in the Design and Synthesis of Analogs for Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its chemical properties (Structure-Property Relationship, SPR) is crucial for designing new materials and functional molecules. researchgate.netnih.gov 3-(3-Fluorophenoxy)azetidine is a valuable tool for such studies. By keeping the core azetidine structure constant, researchers can synthesize a series of analogs where the 3-fluorophenoxy group is systematically altered, allowing for a focused investigation of how specific substituents impact chemical characteristics like lipophilicity, acidity, and permeability.

The fluorine atom, in particular, is a powerful element for modifying molecular properties. researchgate.netnih.gov Studies on fluorinated purine analogs containing a 3-substituted azetidine ring have shown that the emission quantum yields correlate with the electronic properties (Hammett constants) of the substituent on the azetidine. nih.gov This demonstrates that the 3-position of the azetidine ring is a strategic site for modification. Therefore, 3-(3-Fluorophenoxy)azetidine and its derivatives are excellent candidates for systematic SPR studies to probe the effects of fluorination and phenoxy substitution on the chemical behavior of azetidine-containing molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenoxy)azetidine, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis of 3-(3-Fluorophenoxy)azetidine typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can be functionalized via reactions with fluorophenol derivatives under basic conditions. Evidence from similar compounds, such as 3-(3-chlorophenoxy)azetidine (CAS 868833-95-8), suggests using palladium-catalyzed cross-coupling or SN2 reactions with halogenated phenols . The choice of starting materials depends on the availability of fluorinated intermediates (e.g., 3-fluoroazetidine hydrochloride, CAS 617718-46-4) and compatibility with protecting groups to prevent side reactions . Solvent selection (e.g., DMF or THF) and reaction temperature (often 0–60°C) are critical for optimizing yield .

Q. How can researchers characterize the purity and structure of 3-(3-Fluorophenoxy)azetidine oxalate using spectroscopic methods?

- Methodological Answer :

- NMR : H and C NMR can confirm the azetidine ring structure and fluorophenoxy substitution. For example, the oxalate counterion may show distinct carbonyl signals (~170 ppm in C NMR) .

- IR Spectroscopy : Peaks near 1250–1100 cm indicate C-F stretching, while oxalate’s carbonyl groups appear at ~1650 cm .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns. For related compounds like 3-fluorophenylacetic acid (CHFO), HRMS data (m/z 154.1384) provide a reference .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, though this requires high-purity samples .

Q. What are the key solubility and stability considerations for handling 3-(3-Fluorophenoxy)azetidine oxalate in experimental settings?

- Methodological Answer :

- Solubility : The oxalate salt improves water solubility compared to the free base. Solubility can be tested in DMSO, ethanol, or buffered aqueous solutions (pH 4–7). For similar azetidines, solubility in DMSO exceeds 50 mg/mL .

- Stability : Storage at 0–6°C in inert atmospheres (e.g., argon) minimizes degradation. Fluorinated azetidines are sensitive to light and humidity; stability studies using HPLC or TLC are recommended to monitor decomposition .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of 3-(3-Fluorophenoxy)azetidine oxalate in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the azetidine nitrogen or fluorophenoxy group. For example, studies on 3-fluoroazetidine hydrochloride (CAS 617718-46-4) reveal steric effects from the oxalate counterion that hinder nucleophilic attack . Molecular docking simulations can also predict interactions with biological targets, such as enzymes requiring azetidine-based inhibitors .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for azetidine derivatives like 3-(3-Fluorophenoxy)azetidine?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify outliers. For instance, discrepancies in IC values may arise from assay conditions (e.g., cell line variability) .

- Reproducibility Testing : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate confounding variables. For fluorinated azetidines, differences in oxalate salt purity (>97% vs. lower grades) significantly affect results .

- Mechanistic Studies : Use isotopic labeling (e.g., F) or kinetic profiling to clarify metabolic pathways or off-target effects .

Q. What experimental design considerations are critical when evaluating the pharmacokinetic properties of 3-(3-Fluorophenoxy)azetidine oxalate in preclinical studies?

- Methodological Answer :

- ADME Profiling :

- Absorption : Measure logP (octanol-water partition coefficient) to predict membrane permeability. For 3-fluorophenylacetic acid (logP ~1.5), similar azetidines may require formulation enhancers .

- Metabolism : Incubate with liver microsomes to identify cytochrome P450 (CYP) metabolites. Fluorine’s electron-withdrawing effects can slow oxidation .

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Azetidines with bulky substituents (e.g., trifluoromethyl groups) may exhibit higher off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.